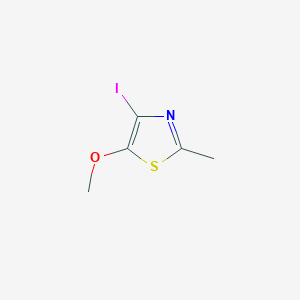

4-Iodo-5-methoxy-2-methyl-1,3-thiazole

CAS No.:

Cat. No.: VC18170852

Molecular Formula: C5H6INOS

Molecular Weight: 255.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6INOS |

|---|---|

| Molecular Weight | 255.08 g/mol |

| IUPAC Name | 4-iodo-5-methoxy-2-methyl-1,3-thiazole |

| Standard InChI | InChI=1S/C5H6INOS/c1-3-7-4(6)5(8-2)9-3/h1-2H3 |

| Standard InChI Key | YQDVUWDGDYHRQD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(S1)OC)I |

Introduction

4-Iodo-5-methoxy-2-methyl-1,3-thiazole is a heterocyclic compound characterized by its thiazole ring structure, which includes both sulfur and nitrogen atoms. This compound features an iodine atom at the 4-position, a methoxy group (-OCH₃) at the 5-position, and a methyl group (-CH₃) at the 2-position of the thiazole ring. Its molecular formula is C₅H₆INOS, with a molecular weight of approximately 255.08 g/mol.

Synthesis of 4-Iodo-5-methoxy-2-methyl-1,3-thiazole

The synthesis of this compound typically involves the iodination of 5-methoxy-2-methyl-1,3-thiazole. A common method includes using iodine alongside an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is generally conducted under mild conditions in an organic solvent like dichloromethane or acetonitrile at room temperature. Industrial settings often employ continuous flow processes to enhance yield and purity, utilizing automated reactors for precise control over reaction parameters.

Biological Activity and Potential Applications

Thiazole derivatives, including 4-Iodo-5-methoxy-2-methyl-1,3-thiazole, are notable for their occurrence in various biologically active molecules and pharmaceuticals, making them significant in medicinal chemistry. The iodine atom facilitates halogen bonding with target proteins, while the methoxy and methyl groups enhance lipophilicity and membrane permeability. These interactions can modulate protein activity, leading to various biological effects such as antimicrobial or anticancer properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume